4-Bromobenzaldehyde

Overview

Description

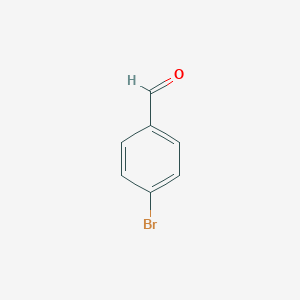

4-Bromobenzaldehyde (C₇H₅BrO) is an aromatic aldehyde featuring a bromine atom at the para position of the benzaldehyde ring. This electron-withdrawing substituent significantly influences its electronic and steric properties, making it a versatile intermediate in organic synthesis. It is widely employed in cross-coupling reactions (e.g., Suzuki-Miyaura), Schiff base condensations, and as a precursor for pharmaceuticals and electrochromic polymers . Its synthesis often involves alkylation of 4-hydroxybenzaldehyde with 4-bromobenzylbromide under reflux conditions with potassium carbonate as a base .

Preparation Methods

Metal-Halogen Exchange and Formylation

Reaction Mechanism and Optimization

This two-step approach begins with 1,4-dibromo-2-fluorobenzene undergoing metal-halogen exchange using isopropylmagnesium chloride in tetrahydrofuran (THF) at 0–5°C . The intermediate aryl magnesium bromide reacts with a formyl source (e.g., dimethylformamide, DMF) to yield 4-bromo-2-fluorobenzaldehyde via electrophilic formylation .

Key Conditions:

-

Solvents : Toluene, methyl tert-butyl ether (MTBE), or alkanes (heptane/hexane).

-

Temperature : 0–5°C during formylation to minimize side reactions.

-

Crystallization : Heptane precipitates the intermediate with 74% yield .

Methoxylation via Cannizzaro Reaction

The fluorinated intermediate undergoes methoxylation using potassium carbonate in methanol at 50°C . This step replaces the fluorine atom with a methoxy group, producing 4-bromo-2-methoxybenzaldehyde .

Process Details:

-

Distillation : Removal of methanol under reduced pressure.

-

Crystallization : Heptane recrystallization achieves 57% overall yield .

Advantages : High selectivity (>90% purity), mild conditions, and scalability.

Direct Bromination of p-Bromotoluene

Radical Bromination Under Illumination

A traditional method involves brominating p-bromotoluene with excess bromine under tungsten lamp irradiation . The reaction proceeds via a free-radical mechanism at 105–150°C, yielding 4-bromobenzal bromide , which is hydrolyzed to the aldehyde.

Procedure:

-

Bromination :

-

Reactants : 100 g p-bromotoluene + 197 g bromine.

-

Conditions : 105–150°C, 3 hours.

-

-

Hydrolysis :

-

Reagent : Powdered calcium carbonate (200 g) in water.

-

Steam Distillation : Collects 4-bromobenzaldehyde in distillate.

-

Yield and Purity:

Limitations : Harsh conditions, side products (e.g., dibrominated derivatives), and labor-intensive purification.

Dismutation of p-Nitrotoluene

Sodium Polysulfide-Mediated Reaction

An alternative route employs sodium polysulfide to facilitate the dismutation of p-nitrotoluene into this compound . Though less common, this method avoids halogenation reagents.

Reaction Pathway:

-

Nitration : p-Nitrotoluene undergoes sulfidation.

-

Oxidation-Reduction : Polysulfide acts as both oxidizing and reducing agent.

Challenges : Low yield (<50%), incomplete conversion, and undefined intermediates .

Comparative Analysis of Methods

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings, enabling the synthesis of complex organic frameworks.

Suzuki Coupling

Reacts with boronic acids in the presence of Pd catalysts to form biaryl derivatives:

Example : Coupling with phenylboronic acid yields 4-biphenylcarbaldehyde .

Sonogashira Coupling

Forms alkynylated benzaldehydes with terminal alkynes:

This reaction produces 4-ethynylbenzaldehyde after desilylation .

Table 1: Cross-Coupling Reactions

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attacks, forming derivatives like oximes and hydrazones.

Oxime Formation

Reacts with hydroxylamine to yield this compound oxime:

Characterization : : δ 7.46 (q, 2H), 7.54 (q, 2H), 7.83 (s, 1H), 8.11 (s, 1H) .

Hydrazone Formation

Forms hydrazones with hydrazines, such as salicylhydrazine:

These complexes exhibit biological activity, including anxiolytic effects .

Reduction Reactions

The aldehyde group or bromine atom can be selectively reduced under controlled conditions.

Carbonyl Reduction

TiO₂-mediated photoreduction in ethanol produces 4-bromobenzyl alcohol:

Mechanism : Ethanol acts as a proton donor, favoring alcohol formation (ΔG‡ = 8.2 kcal/mol) .

Debromination

In acetonitrile, photoreduction leads to debromination:

Kinetics : Faster in MeCN (k = 1.8 × 10³ s⁻¹) due to poor proton donation .

Table 2: Solvent-Dependent Photoreduction Outcomes

| Solvent | Major Product | Selectivity | Thermodynamic Favorability |

|---|---|---|---|

| Ethanol | 4-Bromobenzyl alcohol | 92% | ΔG = -15.3 kcal/mol |

| Acetonitrile | Benzaldehyde (debrominated) | 88% | ΔG = -12.1 kcal/mol |

Nucleophilic Substitution at Carbonyl

Morpholine attacks the carbonyl carbon, forming 4-bromobenzoic acid morpholine:

Byproduct : 4-Bromobenzoic acid forms via oxidation under catalyst-free conditions .

Schiff Base Formation

Condensation with sulfamethoxazole yields a photostabilizing agent for PVC:

Application : Enhances UV resistance in polymers .

Coordination Chemistry

Forms metal complexes with SnCl₄, contributing to neurotrophic effects:

Biological Relevance : Anxiolytic activity linked to bromine’s electronic effects .

Key Research Findings

Scientific Research Applications

Organic Synthesis

4-Bromobenzaldehyde is widely used as a building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Aldol Condensation : It can undergo solvent-free aldol condensation reactions to form chalcones, which are important intermediates for synthesizing flavonoids and other biologically active compounds .

- Cross-Coupling Reactions : The compound plays a crucial role in palladium-catalyzed mono- and bis-arylation reactions. For instance, it is utilized in the synthesis of 3,4-(ethylenedioxy)thiophenes, which are valuable in organic electronics .

Pharmaceutical Applications

The compound is pivotal in drug development due to its ability to serve as a precursor for various pharmaceutical agents:

- Synthesis of Bioactive Compounds : this compound is employed to synthesize Schiff bases that exhibit potential pharmacological activities. For example, it reacts with sulfamethoxazole to form derivatives that may enhance the photostability of polyvinyl chloride (PVC) .

- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties. Specifically, the semicarbazone derivative has shown high potency with minimal neurotoxicity in animal models .

Biological Research

In biological studies, this compound is used to investigate enzyme-catalyzed reactions and as a precursor for synthesizing biologically active compounds. Its applications include:

- Studying Enzyme Mechanisms : The compound aids in exploring enzyme kinetics and mechanisms by serving as a substrate for various enzymatic reactions.

- Model for Crystal Growth Studies : It has been utilized in crystallization studies, providing insights into crystal morphology and growth behaviors under different conditions .

Industrial Applications

In addition to its roles in research and pharmaceuticals, this compound finds applications in industrial processes:

- Manufacturing Agrochemicals : The compound is an important intermediate for synthesizing agrochemicals, contributing to the development of pesticides and herbicides .

- Dyes and Pigments : It is also involved in producing dyes and pigments used in various industrial applications.

- Synthesis of Chalcones via Aldol Condensation : A study demonstrated the successful synthesis of chalcones from this compound using a solvent-free grinding technique. This method highlighted the efficiency of using solid-state reactions for organic synthesis while minimizing solvent waste .

- Anticonvulsant Activity Evaluation : Research on the semicarbazone derivative of this compound showed significant anticonvulsant activity in rodent models, indicating its potential therapeutic application while maintaining a high protective index against neurotoxicity .

- Cross-Coupling Studies : The use of this compound in palladium-catalyzed cross-coupling reactions has been documented to yield high purity products suitable for further functionalization in organic synthesis .

Mechanism of Action

The reactivity of 4-bromobenzaldehyde is significantly influenced by the bromine atom, which activates the benzene ring towards electrophilic substitution reactions. This activation facilitates various chemical transformations, including cross-coupling reactions. The aldehyde group in this compound can also undergo nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

The para-substituted benzaldehyde derivatives exhibit distinct reactivity patterns based on the electronic nature of their substituents:

| Compound | Substituent | Electronic Effect | Directing Effect |

|---|---|---|---|

| 4-Bromobenzaldehyde | -Br | Strongly electron-withdrawing | Meta-directing |

| 4-Chlorobenzaldehyde | -Cl | Electron-withdrawing | Meta-directing |

| 4-Fluorobenzaldehyde | -F | Electron-withdrawing | Meta-directing |

| 4-Nitrobenzaldehyde | -NO₂ | Strongly electron-withdrawing | Meta-directing |

| 4-Methylbenzaldehyde | -CH₃ | Electron-donating | Ortho/para-directing |

| 4-Methoxybenzaldehyde | -OCH₃ | Electron-donating | Ortho/para-directing |

- Reactivity in Electrophilic Substitution : Bromine's inductive effect deactivates the benzene ring, making this compound less reactive toward electrophilic substitution compared to electron-donating groups (e.g., -CH₃). However, its meta-directing nature guides further substitutions to predictable positions .

- Cross-Coupling Reactions : Bromine's moderate reactivity in Suzuki-Miyaura reactions (vs. chloro or iodo analogues) balances stability and catalytic efficiency. For example, this compound reacts with phenylboronic acid using Pd(PPh₃)₂Cl₂ to yield biphenyl derivatives in high yields, whereas chloro analogues require harsher conditions .

Biological Activity

4-Bromobenzaldehyde (4-BBA), a derivative of benzaldehyde, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, anticancer, and antitoxigenic properties, supported by relevant case studies and research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 185.02 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 244 °C

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. A study evaluated the antibacterial effects of a cobalt complex derived from 4-BBA against Staphylococcus aureus and Escherichia coli. The complex showed significant inhibition of bacterial growth, indicating the potential of 4-BBA as an antibacterial agent when used in coordination complexes .

Anticancer Properties

This compound has been investigated for its anticancer potential. A specific study focused on a cobalt(II) complex synthesized from bis-(this compound-4-iminacetophenone), which demonstrated medium cytotoxicity against various cancer cell lines, including HepG2 (liver), A549 (lung), and PC3 (prostate). The IC values were reported as follows:

| Cell Line | IC (µg/ml) |

|---|---|

| HepG2 | 25.0 |

| A549 | 17.5 |

| PC3 | 21.7 |

In vivo studies showed that treatment with this complex significantly increased the mean survival time of mice bearing Ehrlich ascites carcinoma (EAC), demonstrating the compound's potential as an anticancer agent .

Inhibition of Toxin Entry

A notable application of this compound is in the development of inhibitors against bacterial toxins. The compound N-(2,6-dimethylphenyl)semicarbazone derived from 4-BBA was identified as a potent inhibitor of anthrax lethal toxin entry into mammalian cells. This compound, named EGA, effectively blocked the entry of multiple acid-dependent bacterial toxins and viruses, highlighting its utility in therapeutic development against infectious diseases. The mechanism involves delaying lysosomal targeting and degradation processes .

Antiprotozoal Activity

In addition to its antibacterial and anticancer properties, derivatives of this compound have been explored for antiprotozoal activity. A study synthesized hydrazinated derivatives that demonstrated activity against various protozoan parasites, including Trypanosoma brucei and Leishmania infantum. The most effective compounds exhibited low micromolar IC values, indicating their potential for treating protozoan infections .

Summary of Biological Activities

Q & A

Q. Basic: What safety protocols are critical when handling 4-Bromobenzaldehyde in laboratory settings?

Answer:

- Immediate First Aid : In case of eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash thoroughly with soap and water for ≥15 minutes, remove contaminated clothing, and seek medical attention .

- Toxicological Data : Limited toxicological studies exist; assume acute toxicity and use personal protective equipment (PPE) like gloves and goggles. Ensure proper ventilation to avoid inhalation risks .

Q. Basic: How can researchers confirm the purity and identity of synthesized this compound?

Answer:

- Analytical Techniques : Use H NMR (δ 9.98 ppm for aldehyde proton) and C NMR (δ 191.0 ppm for carbonyl carbon) for structural confirmation .

- Chromatography : Column chromatography (hexane/EtOAc) or GC-MS (retention time ~5.97 min for unreacted this compound) ensures purity .

Q. Advanced: How can reaction conditions be optimized for Cu-catalyzed cross-coupling of this compound with morpholine?

Answer:

-

Catalyst Screening : CuI increases reaction efficiency by forming a Cu(III) intermediate, enabling reductive elimination. Without CuI, conversion drops to 20% (GC-MS 10.22 min product peak) .

-

Parameter Optimization :

Variable Impact Catalyst loading (0.1–10 mol%) Higher loadings reduce unreacted starting material Reaction time (6–24 h) Longer durations improve yield but risk side products

Q. Advanced: What strategies prevent over-reduction of this compound to 4-bromobenzyl alcohol?

Answer:

- Reagent Selection : Use diMe-Imd-BH with acetic acid for selective reduction (79% yield of 4-bromobenzyl alcohol). Avoid strong reductants like NaBH, which may over-reduce the aldehyde .

- Monitoring : Track reaction progress via TLC (R: 0.3 for aldehyde, 0.6 for alcohol in hexane/EtOAc 1:1) .

Q. Advanced: How can Design of Experiments (DoE) improve Suzuki-Miyaura coupling of this compound?

Answer:

- DoE Variables : Optimize Pd catalyst (e.g., Pd@C-dots@FeO), base (KCO), and solvent (EtOH/HO) to maximize yield.

- Response Surface Analysis : Identify interactions between variables (e.g., higher Pd loading reduces reaction time but increases cost) .

Q. Basic: What spectroscopic techniques characterize this compound derivatives in materials science?

Answer:

- Fluorescence Spectroscopy : For cyclohexane derivatives (λ 320–450 nm emission), correlate substituents (e.g., 4-bromophenyl groups) with emission intensity .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and stereoelectronic effects .

Q. Advanced: How can computational modeling predict reactivity trends in this compound-based reactions?

Answer:

- DFT Calculations : Model transition states (e.g., Cu(III)-morpholine intermediates) to predict activation barriers and regioselectivity .

- Database Mining : Use Reaxys or SciFinder to cross-reference reaction outcomes with electronic parameters (Hammett σ) .

Q. Advanced: What side products form in uncatalyzed reactions of this compound with amines?

Answer:

- Mechanistic Pathways : Without CuI, competing nucleophilic substitution forms benzylamine byproducts. GC-MS analysis (e.g., m/z 185 for 4-bromobenzylamine) identifies impurities .

- Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess amine or optimize stoichiometry.

Q. Basic: How should researchers handle discrepancies in reported NMR data for this compound?

Answer:

- Validation : Cross-check chemical shifts with literature (e.g., δ 7.69–7.75 ppm for aromatic protons in CDCl) .

- Solvent Effects : Note solvent-induced shifts (e.g., DMSO vs. CDCl) and report experimental conditions explicitly.

Q. Advanced: What one-pot methodologies synthesize fluorescent cyclohexane derivatives from this compound?

Answer:

Properties

IUPAC Name |

4-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYZBQLXDKPBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061534 | |

| Record name | Benzaldehyde, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-Bromobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-91-4 | |

| Record name | 4-Bromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8VM24F65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.